2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

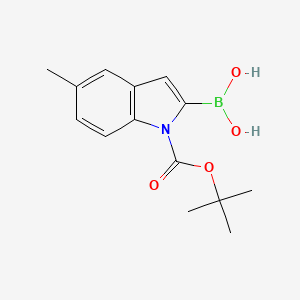

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid is a compound that can be associated with benzimidazole derivatives. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. The compound is not directly studied in the provided papers, but its structure can be inferred to be similar to the benzimidazole derivatives that are discussed. These derivatives are known for their potential biological activity and their ability to bind to various metals, forming complexes with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole ring followed by the introduction of various substituents. In the context of the provided papers, organometallic tin compounds derived from 2-benzimidazole propionic acid were synthesized by reacting 2-benzimidazole propionic acid with different tin reagents . This suggests that similar methods could potentially be applied to synthesize the compound , by starting with a suitable benzimidazole precursor and introducing the isobutyl group and propanoic acid moiety through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole ring and various substituents that can influence the overall conformation and reactivity of the molecule. In the case of the co-crystal involving 2-aminobenzimidazole, computational studies were carried out to understand the structures involved in the formation of the co-crystal . This indicates that computational methods can be a valuable tool in analyzing the molecular structure of benzimidazole derivatives, including the compound of interest.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions, often facilitated by their ability to coordinate with metals. The organometallic tin compounds derived from 2-benzimidazole propionic acid demonstrate this, as they were able to form complexes with different Lewis bases . The reactivity of these compounds can be influenced by the nature of the substituents and the metal involved in the coordination.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be quite diverse, depending on their molecular structure. The study of 1H and 13C NMR spectroscopy of benzimidazole-amino derivatives of propenoic acid revealed the presence of tautomerism, E-Z isomerism, and the possibility of intramolecular hydrogen bonding . These properties are crucial for understanding the behavior of these compounds in different environments and can affect their stability, solubility, and overall reactivity.

Scientific Research Applications

Novel Synthesis Methods

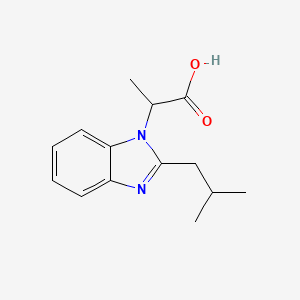

- A study by Ghandi, Zarezadeh, and Taheri (2011) describes the synthesis of benzimidazole-fused 1,4-diazepine-5-ones via a one-pot reaction involving 3-(2-Formyl-1 H -benzimidazol-1-yl)propanoic acid, amines, and alkyl isocyanides (Ghandi, Zarezadeh, & Taheri, 2011).

- Alcalde et al. (1992) developed a method for synthesizing 2-substituted benzimidazoles using polyphosphoric acid, offering an efficient approach for creating derivatives (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

Antimicrobial and Antifungal Activities

- Güneş and Cosar (1992) synthesized 1H-benzimidazole-2-propanoic acid derivatives and evaluated their antibacterial and antifungal activities, finding some derivatives effective against various microbes (Güneş & Cosar, 1992).

- Fahmy, El-masry, and Abdelwahed (2001) created benzimidazole heterocycles that showed significant antimicrobial activity against various bacteria and yeast (Fahmy, El-masry, & Abdelwahed, 2001).

Anti-Cancer and Anti-Proliferative Effects

- Li et al. (2017) designed conjugates of 18β-glycyrrhetinic acid derivatives with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, exhibiting improved Pin1 inhibitory activity and anti-proliferative effects against prostate cancer cells (Li et al., 2017).

Corrosion Inhibition

- Ammal, Prasad, and Joseph (2018) investigated the anticorrosion properties of benzimidazole derivatives, demonstrating their effectiveness in protecting mild steel in acidic environments (Ammal, Prasad, & Joseph, 2018).

Physicochemical and Structural Studies

- Raouafi et al. (2007) performed structural studies on N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine, providing insights into its molecular conformation (Raouafi, Freytag, Jones, & Benkhoud, 2007).

Organometallic Applications

- Camacho-Camacho et al. (2013) described the synthesis of organometallic tin compounds derived from 2-benzimidazole propionic acid, highlighting their structural complexity and potential applications (Camacho-Camacho et al., 2013).

properties

IUPAC Name |

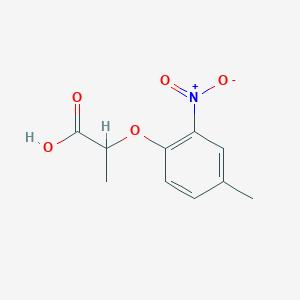

2-[2-(2-methylpropyl)benzimidazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)8-13-15-11-6-4-5-7-12(11)16(13)10(3)14(17)18/h4-7,9-10H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBJTNCYZOPXBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397785 |

Source

|

| Record name | 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid | |

CAS RN |

892241-05-3 |

Source

|

| Record name | 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)